Silodosin-d6

Vue d'ensemble

Description

Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype . It is used to treat symptoms associated with benign prostatic hyperplasia (BPH) . Silodosin helps relax the muscles in the prostate and in the opening to the bladder, which may help increase the flow of urine or decrease the symptoms .

Synthesis Analysis

The synthesis of Silodosin is relatively complex and requires a multiple-step reaction sequence . The most challenging part of this synthesis is the preparation of optically active chiral amine intermediate 2, which imparts the optical activity to Silodosin and majorly contributes to its production cost . Another method for synthesizing Silodosin involves deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline, then carrying out an SN2 substitution reaction to obtain an imide, subsequently carrying out an N alkylation reaction to obtain a benzoate, then reducing carbonyl to obtain indoline, then carrying out a Vilsmeier reaction to obtain an aldehyde, then carrying out oximation and dehydration to obtain a nitrile, and by means of an amine obtained by a reaction with a hydrazine hydrate, carrying out resolution with L-tartaric acid to obtain a key Silodosin intermediate .Molecular Structure Analysis

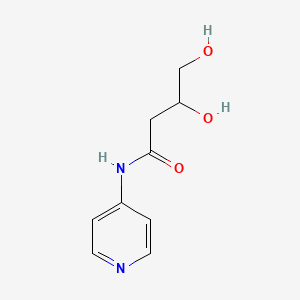

The molecular formula of Silodosin is C25H32F3N3O4 . The structure of Silodosin includes an indoline ring, a trifluoroethoxy group, and a carboxamide group .Chemical Reactions Analysis

Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia, and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .Physical And Chemical Properties Analysis

The molecular weight of Silodosin is 495.5345 . It is recommended to store Silodosin at a temperature between 59°F and 86°F (15°C and 30°C) .Applications De Recherche Scientifique

LC–ESI–MS/MS Evaluation of Silodosin

A study by Vishnuvardhan et al. (2017) focused on the forced degradation of Silodosin under various conditions. The research identified unknown degradation products and assessed their anti-cancer activity. The major degradation products showed potential anticancer activity in human prostate cancer cell lines, suggesting a new research avenue for Silodosin and its derivatives (Vishnuvardhan et al., 2017).

Silodosin in LCMS Methods for Human Plasma

Nair et al. (2017) developed and validated LCMS methods for estimating Silodosin in human plasma. This methodological advancement aids in pharmacokinetic studies of Silodosin, providing a framework for its quantitative analysis in clinical settings (Nair et al., 2017).

Partitioning and Hazard Index of Siloxanes

Surita and Tansel (2014) explored the release and risk factors of siloxanes, including D6, in a wastewater treatment facility. This study is crucial for understanding the environmental impact and behavior of Silodosin-related compounds (Surita & Tansel, 2014).

Cardiovascular Effects of Silodosin

Tatemichi et al. (2006) examined the cardiovascular effects of Silodosin. This study is significant for understanding the safety profile of Silodosin, especially in relation to heart rate and blood pressure, providing insights into its systemic effects beyond its primary therapeutic use (Tatemichi et al., 2006).

Pharmacological Profile of Silodosin

Michel (2010) discussed the pharmacological profile of Silodosin, highlighting its selectivity and efficacy in treating lower urinary tract symptoms. This review provides a comprehensive overview of the drug’s mechanism of action and clinical applications (Michel, 2010).

Pharmacokinetics Influenced by Genetic Polymorphisms

Wang et al. (2013) investigated how genetic polymorphisms affect the pharmacokinetics of Silodosin in healthy Chinese volunteers. Understanding the genetic factors influencing drug metabolism can inform personalized medicine approaches (Wang et al., 2013).

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . The major adverse event associated with Silodosin treatment is abnormal ejaculation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It is recommended to take Silodosin only as directed by your doctor . If you cannot swallow a capsule whole, open it and mix the medicine with applesauce .

Propriétés

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JBAXCKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678731 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silodosin-d6 | |

CAS RN |

1051374-52-7 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)